2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a chlorothiophene ring and a naphthothiazole moiety, which contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have demonstrated anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study has highlighted the encouraging drug-like properties of a similar thiazole derivative, suggesting potential for further development as a therapeutic agent .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide typically involves multiple steps:
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Formation of the Chlorothiophene Intermediate: : The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.
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Synthesis of Naphthothiazole: : The naphthothiazole moiety is synthesized through a cyclization reaction involving 2-aminonaphthalene and carbon disulfide in the presence of a base like potassium hydroxide, followed by oxidation.
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Coupling Reaction: : The final step involves coupling the 5-chlorothiophene intermediate with the naphthothiazole derivative. This is typically done using acetic anhydride as a coupling agent under reflux conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage, leading to the formation of amines or alcohols.
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Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, especially the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has shown potential in biological applications, particularly as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various bacterial and viral strains, making it a candidate for further drug development .
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a promising candidate for therapeutic applications .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
- 2-(5-fluorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
- 2-(5-methylthiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
Uniqueness
Compared to its analogs, 2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(5-chlorothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS2/c18-14-8-6-11(22-14)9-15(21)20-17-19-13-7-5-10-3-1-2-4-12(10)16(13)23-17/h1-8H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQJFQLIGAWVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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